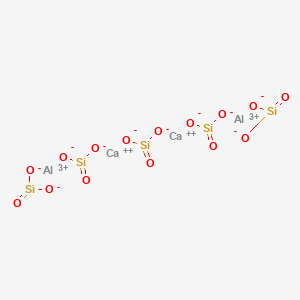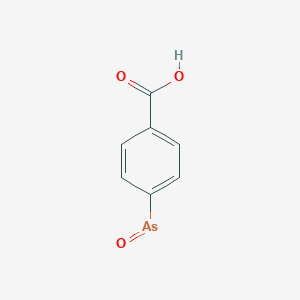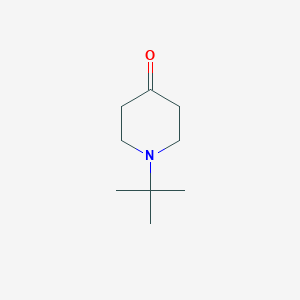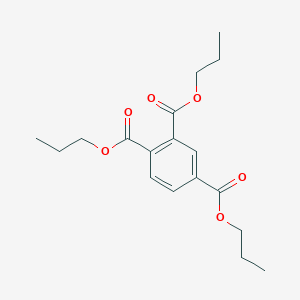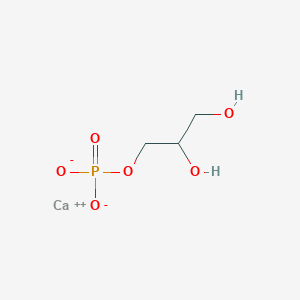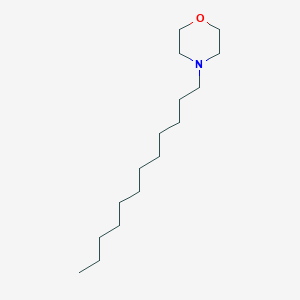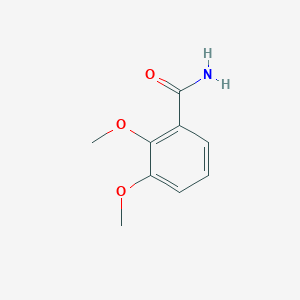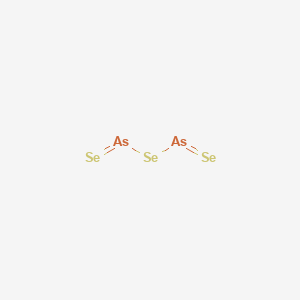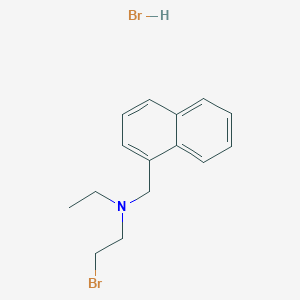![molecular formula C13H14O2 B073391 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-28-9](/img/structure/B73391.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, also known as TUTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TUTA is a member of the family of tricyclic sesquiterpenes and has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the regulation of inflammatory responses. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In animal studies, this compound has been shown to reduce inflammation in models of arthritis and colitis, and to inhibit tumor growth in models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of interest is the development of new formulations that can improve the solubility and bioavailability of this compound. Finally, further research is needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential for a range of inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate involves several steps, including the isolation of the tricyclic sesquiterpene precursor, the functionalization of the C-11 position with an acetate group, and the resolution of the resulting racemic mixture to obtain the desired enantiomer. The synthesis of this compound has been achieved through both chemical and biological methods, with the latter being preferred due to its lower environmental impact.
Aplicaciones Científicas De Investigación
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, this compound has been studied for its anti-inflammatory properties, which have been shown to be effective in reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to possess antioxidant properties, which may be useful in preventing oxidative damage to cells and tissues.
Propiedades
Número CAS |
1207-28-9 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
Clave InChI |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
SMILES isomérico |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
SMILES canónico |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
Sinónimos |
Acetic acid (9-anti)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



